Ristocetin B
Description
Properties
CAS No. |
1405-59-0 |
|---|---|
Molecular Formula |
C84H92N8O35 |
Molecular Weight |
1773.7 g/mol |
IUPAC Name |
methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
InChI |
InChI=1S/C84H92N8O35/c1-28-45(97)18-35-20-46(28)122-47-19-33(9-16-44(47)96)55(86)75(109)91-60-64(100)31-5-11-38(12-6-31)120-49-21-36-22-50(74(49)127-84-72(108)69(105)66(102)52(125-84)27-117-82-70(106)67(103)63(99)30(3)119-82)121-39-13-7-32(8-14-39)73(126-53-25-42(85)62(98)29(2)118-53)61-80(114)90-59(81(115)116-4)41-23-37(94)24-48(123-83-71(107)68(104)65(101)51(26-93)124-83)54(41)40-17-34(10-15-43(40)95)56(76(110)92-61)87-78(112)58(36)88-77(111)57(35)89-79(60)113/h5-24,29-30,42,51-53,55-73,82-84,93-108H,25-27,85-86H2,1-4H3,(H,87,112)(H,88,111)(H,89,113)(H,90,114)(H,91,109)(H,92,110) |
InChI Key |
YECWLNHQVUKZLG-UHFFFAOYSA-N |
SMILES |
Cc1c(cc2cc1Oc3cc(ccc3O)[C@H](C(=O)N[C@@H]4[C@@H](c5ccc(cc5)Oc6cc7cc(c6O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)Oc1ccc(cc1)[C@H]([C@H]1C(=O)N[C@@H](c3cc(cc(c3-c3cc(ccc3O)[C@H](C(=O)N1)NC(=O)[C@@H]7NC(=O)[C@H]2NC4=O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C(=O)OC)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ristocetin B; AI3-50141; AI3 50141; AI350141 |
Origin of Product |
United States |
Biosynthesis and Production of Ristocetin B
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
The biosynthetic gene cluster (BGC) responsible for ristocetin (B1679390) production was first identified in Amycolatopsis sp. MJM2582. nih.govasm.org This novel ~79-kb gene cluster is comprised of 39 open reading frames (ORFs). asm.org A very similar gene cluster, sharing 91% nucleotide identity and an identical organizational structure, was also found in Amycolatopsis lurida, the original producer of ristocetin. nih.govasm.org
Comparative analysis with other known glycopeptide BGCs, such as those for teicoplanin, balhimycin (B1255283), and vancomycin (B549263), revealed that the ristocetin cluster has a unique combination of features. nih.govasm.org While its nonribosomal peptide synthetase (NRPS) system resembles that of teicoplanin-like glycopeptides (type IV), the organization of its tailoring enzymes is more akin to vancomycin-like glycopeptides (type I). nih.gov A notable feature of the ristocetin BGC is the presence of six genes encoding glycosyltransferase (GT) enzymes, which is more than any previously reported glycopeptide cluster and accounts for the complex glycosylation pattern of the final molecule. nih.govasm.org The cluster also contains genes for the biosynthesis of the unusual amino acid β-hydroxytyrosine, following a pathway similar to that of vancomycin. nih.gov Uniquely, the ristocetin BGC lacks a halogenase gene, consistent with ristocetin being the only known non-chlorinated glycopeptide antibiotic. nih.gov
Table 1: Key Features of the Ristocetin Biosynthetic Gene Cluster
| Feature | Description | Reference |
| Size | ~79 kb | asm.org |
| Number of ORFs | 39 | asm.org |
| Producing Organisms | Amycolatopsis sp. MJM2582, Amycolatopsis lurida | nih.govasm.org |
| NRPS System | Teicoplanin-like (Type IV) | nih.gov |
| Tailoring Enzyme Organization | Vancomycin-like (Type I) | nih.gov |
| Glycosyltransferase Genes | 6 | nih.govasm.org |
| Halogenase Gene | Absent | nih.gov |
Nonribosomal Peptide Synthetase (NRPS) Systems and Aglycone Scaffold Assembly
The core of the ristocetin molecule is a heptapeptide (B1575542) aglycone, assembled by a nonribosomal peptide synthetase (NRPS) system. nih.govfrontiersin.org This system is composed of four NRPS proteins with a modular architecture typical of teicoplanin-like glycopeptides. nih.gov These enzymes operate in an assembly-line fashion, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. frontiersin.orgnih.gov
The NRPS modules contain essential domains: an adenylation (A) domain for amino acid recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for covalently tethering the growing peptide, and a condensation (C) domain for peptide bond formation. frontiersin.orgbeilstein-journals.org The ristocetin NRPS system specifically assembles a peptide from the non-proteinogenic amino acids β-hydroxytyrosine, (S)-4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (Dpg). nih.gov Following the sequential addition of these seven amino acids, a thioesterase (TE) domain catalyzes the release of the linear heptapeptide from the NRPS machinery. nih.gov
Glycosylation Pathways and Aminosugar Biosynthesis (e.g., L-Ristosamine)
A defining characteristic of ristocetin B is its extensive glycosylation, a process directed by a suite of glycosyltransferases (GTs) encoded within the BGC. nih.govasm.org The ristocetin BGC contains an unusually high number of six GT genes, highlighting the complexity of its sugar modifications. nih.govasm.org These enzymes attach various sugar moieties to the heptapeptide aglycone, a crucial step for the compound's final structure and biological activity. frontiersin.orgacs.org
One of the key sugar components is the rare aminosugar L-ristosamine. nih.govasm.org The biosynthesis of L-ristosamine is a dedicated pathway encoded by four genes (ORFs 30-33) within the ristocetin cluster. nih.govasm.org This pathway is homologous to the one that produces the related sugar epivancosamine in the chloroeremomycin (B1668801) BGC, but notably lacks the C-methyltransferase, resulting in the absence of a methyl group at the C3 position. asm.orgresearchgate.net The proposed biosynthetic route to TDP-activated L-ristosamine involves the enzymes encoded by ORFs 30, 31, 32, and 33. nih.govresearchgate.net
Phylogenetic analysis has allowed for the putative assignment of functions to several of the GTs. It is predicted that Orf16 attaches L-ristosamine to amino acid 6, while Orf17 attaches D-glucose to amino acid 4. frontiersin.orgnih.gov This glucose is then further decorated with a D-mannose by Orf34, and a second mannosyltransferase, Orf22, is thought to act on amino acid 7. frontiersin.orgnih.gov
Post-Assembly Tailoring Enzymes and Oxidative Cross-linking Mechanisms
After the assembly of the heptapeptide chain by the NRPS system, the aglycone undergoes significant structural modifications, primarily through oxidative cross-linking. This process is catalyzed by a set of cytochrome P450 enzymes encoded by genes located adjacent to each other within the BGC (ORFs 12 to 15). nih.gov These enzymes are responsible for forming the rigid, cup-shaped structure characteristic of glycopeptide antibiotics by creating cross-links between the aromatic side chains of the amino acid residues. nih.govpnas.org This conformational rigidity is crucial for the molecule's function. pnas.orgacs.org
Beyond oxidative cross-linking, other tailoring enzymes encoded in the BGC perform additional modifications. These include hydroxylation and methylation. nih.govpnas.org For instance, the biosynthesis of β-hydroxytyrosine, one of the non-proteinogenic amino acid building blocks, involves three separate enzymes (ORFs 25 to 27), a pathway also observed in vancomycin biosynthesis. nih.gov The final structure of this compound is a result of the coordinated action of these various tailoring enzymes, which decorate the core peptide scaffold. pnas.orgresearchgate.net
Producing Organisms: Amycolatopsis spp. as Platforms for Biosynthetic Investigations
The primary producers of ristocetin are bacteria belonging to the genus Amycolatopsis. nih.govresearchgate.net The original strain identified as a producer was Amycolatopsis lurida (formerly Nocardia lurida). nih.govfirdi.org.twdsmz.de More recently, another strain, Amycolatopsis sp. MJM2582, isolated from a rhizosphere sample in South Korea, was also found to produce ristocetin. nih.govasm.orgnih.gov
The availability of these producing strains and the sequencing of their genomes have been instrumental in elucidating the ristocetin biosynthetic pathway. asm.orgnih.gov The draft genome of Amycolatopsis sp. MJM2582, approximately 8.9 Mb in size, not only contains the ristocetin BGC but also harbors at least 32 other predicted secondary metabolite biosynthetic clusters. asm.orgnih.gov Similarly, the genome of A. lurida has been sequenced, confirming the presence of a highly similar ristocetin BGC. nih.govsecondarymetabolites.org These genomic resources provide a valuable platform for investigating the biosynthesis of ristocetin and for exploring the broader biosynthetic potential of Amycolatopsis species.
Biotechnological Approaches for Yield Optimization and Structural Diversification
The elucidation of the ristocetin BGC opens up avenues for biotechnological manipulation to improve production yields and generate novel structural analogs. researchgate.netresearchgate.net One key strategy is the heterologous expression of tailoring enzymes. researchgate.netresearchgate.net By expressing specific glycosyltransferases, methyltransferases, or other modifying enzymes from the ristocetin pathway in different host organisms that produce a compatible aglycone scaffold, it is possible to create hybrid glycopeptides with altered decorations. researchgate.netresearchgate.net
Furthermore, understanding the substrate specificity of the tailoring enzymes, particularly the glycosyltransferases, is crucial for combinatorial biosynthesis efforts. frontiersin.org This knowledge can be used to rationally design new glycopeptide structures through chemo-enzymatic synthesis or by feeding precursor molecules to engineered strains. frontiersin.org For instance, the aglycone of ristocetin itself has been shown to have improved antimicrobial activity compared to the fully glycosylated parent compound, suggesting that controlled modification or removal of sugar moieties could be a viable strategy for creating more potent derivatives. asm.org Optimization of fermentation media and cultivation conditions for the producing Amycolatopsis strains is another conventional yet effective approach to enhance the yield of ristocetin. google.com
Molecular Mechanisms of Action: Research Perspectives
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
Ristocetin (B1679390) B, a glycopeptide antibiotic, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. biodatacorp.com This process is crucial for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death. The primary mechanism involves the binding of Ristocetin B to a specific component of the peptidoglycan precursors. biodatacorp.comatsu.edu
Interaction with D-Alanyl-D-Alanine (D-Ala-D-Ala) Termini
The key to this compound's antibacterial activity lies in its ability to recognize and bind with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. researchgate.netcapes.gov.brnih.gov These precursors are essential building blocks for the bacterial cell wall. The antibiotic forms a stable complex with the acyl-D-Ala-D-Ala terminus, effectively sequestering these precursors. researchgate.netnih.govnih.gov This binding is highly specific; any change in the configuration of this dipeptide sequence prevents the complex from forming. nih.gov Studies have shown that the smallest molecular structure that this compound can recognize and bind to is acetyl-D-alanyl-D-alanine. nih.gov This interaction prevents the peptidoglycan precursors from being incorporated into the growing cell wall. researchgate.netnih.gov
The affinity of this compound for the D-Ala-D-Ala termini is a critical factor in its mechanism of action. Research indicates that Ristocetin has a greater affinity for the bacterial cell walls themselves than for the soluble peptidoglycan precursor, UDP-N-acetylmuramyl pentapeptide. nih.gov This suggests that the primary site of action is the inhibition of the transfer of these precursors to the growing peptidoglycan chain at the cell wall. nih.govasm.org
Disruption of Transglycosylation and Transpeptidation Processes
By binding to the D-Ala-D-Ala termini of the peptidoglycan precursors, this compound effectively obstructs the final stages of cell wall synthesis: transglycosylation and transpeptidation. researchgate.netnih.gov Transglycosylation is the process where the disaccharide-pentapeptide units are polymerized to form long glycan chains. researchgate.netasm.org Transpeptidation is the subsequent cross-linking of these glycan chains, which gives the cell wall its strength and rigidity. researchgate.net
This compound's binding to the precursor molecules physically hinders the enzymes responsible for these reactions, namely transglycosylases and transpeptidases. atsu.edunih.gov By preventing the incorporation of new subunits and the cross-linking of existing chains, this compound disrupts the structural integrity of the bacterial cell wall, ultimately leading to cell death. biodatacorp.comnih.gov
This compound as a Research Probe for von Willebrand Factor (VWF)-Platelet Glycoprotein (B1211001) Ib (GPIb) Interactions
Beyond its antibiotic properties, this compound has become an invaluable tool in the field of hemostasis research. It is widely used to study the interaction between von Willebrand Factor (VWF), a large multimeric glycoprotein crucial for blood clotting, and the platelet receptor glycoprotein Ib (GPIb). biodatacorp.comresearchgate.netahajournals.org This interaction is a critical initiating step in platelet adhesion to sites of vascular injury, particularly under conditions of high shear stress. researchgate.netnih.gov
Allosteric Induction of VWF Conformational Changes
Under normal physiological conditions, the binding site for GPIbα on the A1 domain of VWF is in a cryptic or hidden state. ahajournals.orgnih.gov this compound acts as an allosteric effector, meaning it binds to a site on VWF distinct from the GPIbα binding site and induces a conformational change in the protein. researchgate.netahajournals.orgahajournals.org This change exposes the previously hidden A1 domain, making it accessible for binding to the platelet GPIb-IX-V complex. researchgate.netahajournals.orgahajournals.org This action mimics the conformational changes that VWF undergoes in vivo when exposed to high shear stress or when immobilized on subendothelial collagen. researchgate.netahajournals.org
Research has identified two proline-rich binding sites for ristocetin on VWF that flank the A1 domain. ahajournals.orgahajournals.org These sites are brought into close proximity by a disulfide bond. ahajournals.org The binding of ristocetin to these sites is thought to trigger the conformational shift in the A1 domain, thereby activating VWF's platelet-binding function. ahajournals.orgahajournals.org
Facilitation of VWF Binding to Platelet Glycoprotein Ib-IX-V Complex
Once the A1 domain of VWF is exposed through the action of this compound, it can readily bind to the glycoprotein Ib-IX-V complex on the surface of platelets. researchgate.netahajournals.orgahajournals.org This binding is a crucial step in initiating platelet adhesion and aggregation, processes fundamental to the formation of a platelet plug at the site of a blood vessel injury. biodatacorp.comannualreviews.org The GPIb-IX-V complex is composed of four subunits: GPIbα, GPIbβ, GPIX, and GPV. haematologica.org The primary binding site for the VWF A1 domain is on the GPIbα subunit. nih.gov
The interaction induced by this compound is a key component of in vitro diagnostic tests, such as the Ristocetin cofactor assay, which measures the functional activity of VWF in a patient's plasma. biodatacorp.com This assay is a cornerstone in the diagnosis of von Willebrand disease, a common inherited bleeding disorder. biodatacorp.comahajournals.org
Table 1: Key Molecular Interactions in this compound's Mechanisms of Action
| Interacting Molecules | Mechanism | Outcome |
|---|---|---|
| This compound & D-Alanyl-D-Alanine | High-affinity binding to the peptide termini of peptidoglycan precursors. researchgate.netnih.gov | Inhibition of bacterial cell wall synthesis. biodatacorp.com |
| This compound & von Willebrand Factor (VWF) | Allosteric binding induces a conformational change in the A1 domain. researchgate.netahajournals.org | Exposure of the binding site for platelet GPIbα. ahajournals.orgahajournals.org |
| VWF & Platelet GPIb-IX-V Complex | Facilitated binding of the exposed VWF A1 domain to the platelet receptor. researchgate.netahajournals.org | Initiation of platelet adhesion and aggregation. biodatacorp.comannualreviews.org |
Role of Ristocetin Dimerization in Molecular Interaction Dynamics
Research suggests that the dimerization of this compound molecules is a critical factor in its ability to promote the binding of VWF to GPIb. capes.gov.brresearchgate.net Studies have shown that high-affinity binding of VWF monomers to GPIb requires the involvement of two ristocetin dimers. capes.gov.brresearchgate.net This interaction is highly dependent on pH and can be inhibited by low concentrations of poly-L-lysine, suggesting a role for charge neutralization in the process. capes.gov.brnih.gov
One proposed model suggests that the two ristocetin dimers act as a bridge, stabilizing the VWF-GPIb complex at secondary sites. capes.gov.brnih.gov This is supported by the observation that as ristocetin concentrations increase, the binding of VWF becomes less dependent on the A1 loop, which contains the primary binding site. capes.gov.brnih.gov Furthermore, substances known to complex with ristocetin dimers can abolish the stabilization of the VWF-GPIb interaction. capes.gov.br This indicates that the dimeric form of this compound is essential for its function as a mediator in this crucial hemostatic interaction.
Investigation of Electrostatic and Phenolic Group Contributions to Binding
The interaction between this compound and von Willebrand Factor (VWF) is a complex process influenced by both electrostatic forces and specific chemical groups. Research has highlighted the critical roles of positively charged elements of the this compound molecule and its phenolic groups in facilitating the binding that leads to VWF-dependent platelet agglutination.
Early investigations into the mechanism of Ristocetin-induced platelet agglutination proposed an electrostatic model. jci.orgnih.gov This model suggests that the positively charged this compound molecule binds to the platelet surface, thereby reducing its negative surface charge. jci.orgnih.gov This reduction in electrostatic repulsion between platelets and the negatively charged VWF allows the large VWF macromolecule to bridge between platelets, leading to agglutination. jci.orgnih.gov
Further studies have delved into the specific chemical moieties responsible for this interaction. The phenolic groups of this compound have been identified as crucial for its binding properties. nih.govjci.orgjci.org Chemical modification of these phenolic groups resulted in a loss of both platelet-agglutinating and antibiotic activities. nih.govjci.orgjci.org Significantly, the restoration of these phenolic groups through chemical means restored both of these functions, underscoring their importance. nih.govjci.orgjci.org
The importance of a strong positive charge on the Ristocetin molecule for inducing platelet agglutination has also been demonstrated through comparative studies with the structurally similar antibiotic, vancomycin (B549263). jci.orgnih.gov Vancomycin, which possesses a less positive charge at neutral pH due to a free carboxyl group, does not induce platelet agglutination and can even inhibit the process initiated by Ristocetin. nih.gov However, when vancomycin was chemically modified to neutralize its carboxyl group and its phenolic groups were restored, the resulting compound gained the ability to induce platelet agglutination, much like Ristocetin. jci.org This provides strong evidence for the dual requirement of both phenolic groups for binding and a significant positive charge for the subsequent agglutination process. nih.gov
The interaction is not limited to the platelet surface; electrostatic interactions are also fundamental to the binding of VWF to its primary platelet receptor, Glycoprotein Ibα (GPIbα). ashpublications.org The VWF-binding site within GPIbα is located in a region characterized by leucine-rich repeats, and the binding is largely driven by electrostatic forces. ashpublications.org Tyrosine sulfation of GPIbα, which contributes negative charges, is critical for this interaction, particularly when induced by Ristocetin. nih.gov
Table 1: Impact of Chemical Modifications on Ristocetin and Vancomycin Activity
| Compound | Modification | Platelet Agglutinating Activity | Antibiotic Activity | Reference |
| This compound | Alteration of phenolic groups | Lost | Lost | nih.govjci.org |
| Modified this compound | Restoration of phenolic groups | Restored | Restored | nih.govjci.org |
| Vancomycin | None (native state) | None | Present | nih.gov |
| Modified Vancomycin | Neutralization of carboxyl group and restoration of phenolic groups | Induced | - | jci.org |
VWF A1 and A2 Domain Involvement in this compound-Induced Interactions
The binding of this compound to von Willebrand Factor (VWF) primarily involves the VWF A1 domain, triggering conformational changes that extend to the adjacent A2 domain and are crucial for VWF's hemostatic function. researchgate.netahajournals.orgashpublications.org
This compound induces the binding of VWF to the platelet receptor Glycoprotein Ibα (GPIbα) by exposing a cryptic binding site within the A1 domain. ahajournals.orgahajournals.org This process mimics the conformational changes that VWF undergoes under high shear stress in the vasculature. ahajournals.orgsynnovis.co.uk Two specific proline-rich sequences flanking the A1 domain have been identified as binding sites for Ristocetin: Cys1237–Pro1251 at the N-terminus and Glu1463–Asp1472 located between the A1 and A2 domains. ahajournals.orgpractical-haemostasis.com These sites are brought into close proximity by a disulfide bond between Cys1272 and Cys1458. ahajournals.orgpractical-haemostasis.com
The binding of Ristocetin to these sites initiates allosteric changes not only in the A1 domain but also in the A2 domain. ahajournals.orgashpublications.org This conformational shift in the A2 domain is significant because it exposes the Tyr1605–Met1606 peptide bond, which is the cleavage site for the regulatory enzyme ADAMTS13. ahajournals.org ADAMTS13 plays a critical role in downregulating VWF activity by cleaving large VWF multimers into smaller, less active forms. nih.gov
Research has shown that Ristocetin enhances the cleavage of VWF by ADAMTS13 in the absence of shear stress, a phenomenon that is dependent on the Ristocetin-binding site located between the A1 and A2 domains (Asp1459–His1472). ahajournals.orgahajournals.org The presence of the A1 domain enhances this effect, suggesting a coupled conformational change between the two domains. ahajournals.org The A1 domain itself appears to have an inhibitory effect on the cleavage of the A2 domain, which is relieved upon the binding of ligands like Ristocetin or GPIbα. pnas.org
Furthermore, the conformational changes induced by Ristocetin in both the A1 and A2 domains have been demonstrated through other experimental approaches. For instance, Ristocetin treatment increases the reactivity of the A1 domain with specific monoclonal antibodies and enhances the binding of VWF to vimentin, a process dependent on the activated state of VWF. researchgate.netashpublications.org
Table 2: this compound-Induced Effects on VWF A1 and A2 Domains
| VWF Domain | Effect of this compound Binding | Consequence | Reference |
| A1 Domain | Exposure of cryptic GPIbα binding site | Induces VWF-platelet binding | ahajournals.orgahajournals.org |
| Conformational change | Increased reactivity with specific antibodies | researchgate.net | |
| - | Relieves inhibition of A2 domain cleavage | pnas.org | |
| A2 Domain | Conformational change | Exposure of ADAMTS13 cleavage site (Tyr1605–Met1606) | ahajournals.org |
| - | Enhanced susceptibility to ADAMTS13 cleavage | ahajournals.org | |
| - | Exposure of binding site for vimentin | ashpublications.org |
Structural Elucidation and Chemical Modification Research
Historical Context of Structural Elucidation Research
Ristocetin (B1679390) was first isolated in the 1950s from the fermentation broth of Amycolatopsis lurida (formerly Nocardia lurida). biodatacorp.comwikipedia.org It was identified as a mixture of two primary components, Ristocetin A and Ristocetin B. semanticscholar.orgnih.gov While both share the same antimicrobial spectrum, this compound was found to be three to four times more active than Ristocetin A. semanticscholar.orgresearchgate.net The initial structural work revealed a complex glycopeptide structure, but the complete and precise stereochemical details remained a significant challenge for chemists for many years.
The full structural elucidation of Ristocetin A, and by extension this compound, was a landmark achievement that relied heavily on the advancement of analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These studies confirmed that Ristocetin possesses a heptapeptide (B1575542) core, which is heavily cross-linked through a series of phenolic oxidative couplings, creating a rigid, basket-like structure. nih.gov This aglycone core is further decorated with several sugar moieties. Ristocetin is classified as a Type III glycopeptide, characterized by aromatic amino acids at the first and third positions of the heptapeptide, which are cross-linked by a phenolic-ether linkage. nih.gov The complex architecture, with its multiple stereocenters and atropisomeric biaryl linkages, made its structural determination a formidable task.
Chemical Derivatization Strategies and Structure-Activity Relationship (SAR) Studies
The unique structure of this compound has provided a rich scaffold for chemical modification to probe its mechanism of action and to develop new derivatives with improved therapeutic properties.
Impact of Phenolic and Carboxyl Group Modifications on Biological Activity
Early structure-activity relationship (SAR) studies focused on the key functional groups of the Ristocetin molecule. It was discovered that the phenolic groups are crucial for the biological activity of Ristocetin. nih.govjci.org Chemical alteration of these groups resulted in a loss of both its antibiotic and platelet-agglutinating activities. nih.govjci.org Restoration of the phenolic groups led to the recovery of these activities, highlighting their importance in the binding interactions of the molecule. nih.govjci.org
The carboxyl group also plays a significant role. While Ristocetin has a net positive charge at neutral pH, the related glycopeptide vancomycin (B549263) has a free carboxyl group, resulting in a less positive charge. nih.govjci.org Neutralization of the carboxyl group in a vancomycin derivative, while keeping the phenolic groups intact, resulted in a compound that could induce platelet agglutination, a characteristic feature of Ristocetin. nih.gov This suggests that a strong positive charge, in conjunction with the binding mediated by phenolic groups, is a requirement for this particular biological effect. nih.gov
Synthesis and Evaluation of Aglycone Derivatives for Antimicrobial Activity
The aglycone of Ristocetin, the core peptide structure without the sugar moieties, has been a key target for derivatization. The complete removal of the sugar components from the parent antibiotic yields the ristocetin aglycon. kuleuven.beresearchgate.net Researchers have synthesized various derivatives by modifying the N-terminus of the aglycone. kuleuven.be
For instance, the introduction of lipophilic side chains at the N-terminal position has been explored. kuleuven.be Interestingly, some Ristocetin aglycon derivatives with lipophilic side chains were found to be inactive against bacteria. kuleuven.be However, the incorporation of a (benzo)isoindole moiety at the N-terminus led to derivatives with high antibacterial activity, demonstrating the significant contribution of this specific moiety to the mechanism of action, independent of its lipophilic character. kuleuven.be The antibacterial activity of some of these aglycon derivatives is attributed to the multivalent interaction of their self-assembled aggregates with the bacterial cell wall peptidoglycan. kuleuven.be
| Derivative Type | Modification | Impact on Antimicrobial Activity |
| Aglycone with Lipophilic Side Chains | Addition of lipophilic groups to the N-terminus | Generally inactive against bacteria. kuleuven.be |
| Aglycone with (Benzo)isoindole Moiety | Incorporation of (benzo)isoindole at the N-terminus | High antibacterial activity. kuleuven.be |
Introduction of Novel Moieties and Exploration of Expanded Antimicrobial Spectrum
Efforts to expand the therapeutic potential of this compound have involved the introduction of novel chemical moieties to explore an expanded antimicrobial spectrum, including antiviral activity. Lipophilic modifications of the aglycoristocetin have resulted in derivatives with notable anti-influenza virus activity. kuleuven.be Specifically, the incorporation of isoindoles into the aglycoristocetin scaffold has been shown to confer high inhibitory activity against influenza A strains. kuleuven.be
Furthermore, new sugar derivatives of Ristocetin have been synthesized using copper-catalyzed 1,3-dipolar cycloaddition, or "click chemistry". researchgate.netresearchgate.net These derivatives, prepared from azido-ristocetin aglycon and various propargyl glycosides, have shown activity against Gram-positive bacteria and favorable antiviral activity against the H1N1 subtype of influenza A virus. researchgate.netresearchgate.net These findings highlight the potential of synthetic modifications to not only enhance antibacterial potency but also to repurpose the glycopeptide scaffold for antiviral applications.
Total Synthesis Approaches for this compound Aglycone and Analogues in Research
The total synthesis of the Ristocetin aglycone represents a significant achievement in organic chemistry, showcasing the power of modern synthetic methodologies to construct highly complex natural products. A notable total synthesis was achieved through a modular and highly convergent strategy. acs.orgnih.govcapes.gov.br
This approach involved the synthesis of two key fragments, the ABCD ring system and the EFG ring system, which were then coupled together. acs.orgnih.gov The synthesis of the ABCD ring system was accomplished in 12 steps and featured key reactions such as an intramolecular aromatic nucleophilic substitution (SNAr) to form the diaryl ether of the 16-membered CD ring system, a Suzuki coupling for the AB biaryl linkage, and a macrolactamization to close the 12-membered AB ring system. acs.orgnih.gov A similar strategy was employed for the 14-membered EFG ring system, also utilizing an SNAr reaction and macrolactamization. acs.orgnih.govcapes.gov.br
The final coupling of these two fragments and the closure of the remaining 16-membered DE ring system via another diaryl ether formation completed the synthesis of the tetracyclic ring system of the Ristocetin aglycone. acs.orgnih.gov This total synthesis provided access to the core structure of Ristocetin and opened the door for the synthesis of novel analogues with designed modifications, which is crucial for in-depth SAR studies and the development of new antibiotics.
| Synthetic Fragment | Key Reactions |
| ABCD Ring System | Intramolecular SNAr, Suzuki Coupling, Macrolactamization acs.orgnih.gov |
| EFG Ring System | Intermolecular SNAr, Macrolactamization acs.orgnih.govcapes.gov.br |
| Final Assembly | Coupling of Fragments, Diaryl Ether Formation acs.orgnih.gov |
Mechanisms of Bacterial Resistance to Ristocetin B and Glycopeptide Antibiotics
Reprogramming of Cell Wall Peptidoglycan Biosynthesis: D-Ala-D-Lac Modification
The primary mechanism of high-level resistance to glycopeptide antibiotics involves a fundamental reprogramming of the peptidoglycan biosynthesis pathway. mdpi.com Glycopeptides like Ristocetin (B1679390) B and vancomycin (B549263) function by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in the synthesis of the bacterial cell wall. mdpi.comnih.gov This binding event physically obstructs the subsequent transglycosylation and transpeptidation reactions, which are essential for cross-linking peptidoglycan strands, thereby compromising cell wall integrity and leading to cell lysis. nih.govannualreviews.org
Resistant bacteria circumvent this by altering the very molecule the antibiotic targets. mdpi.com The terminal D-Ala residue of the peptidoglycan precursor is replaced with a D-lactate (D-Lac) molecule, resulting in a D-alanyl-D-lactate (D-Ala-D-Lac) terminus. mdpi.comnih.gov This seemingly minor substitution of an amide bond with an ester bond has profound consequences; it results in the loss of a critical hydrogen bond between the antibiotic and its target. nih.govnih.gov This single change reduces the binding affinity of vancomycin for the modified precursor by approximately 1,000-fold, rendering the antibiotic ineffective. nih.govnih.govnih.gov This modification allows cell wall synthesis to proceed even in the presence of the antibiotic. nih.gov
Role of Resistance Genes (e.g., vanHAX) in Producer and Pathogenic Strains
The intricate process of remodeling the peptidoglycan precursor is orchestrated by a dedicated set of resistance genes, most notably the vanHAX gene cluster. nih.govasm.org These genes are often found on mobile genetic elements like transposons (e.g., Tn1546), facilitating their spread among bacteria. nih.govmcmaster.caasm.org The discovery of these resistance genes in both clinical pathogens and the glycopeptide-producing actinomycetes themselves has led to the hypothesis that they originated in the producers as a self-protection mechanism. nih.govnih.govasm.org
The core vanHAX cluster encodes three essential enzymes that work in concert to produce the resistant D-Ala-D-Lac terminus. mdpi.comasm.orgasm.org The expression of these genes is typically controlled by a two-component regulatory system, VanRS, which senses the presence of glycopeptide antibiotics and activates transcription of the resistance operon. nih.govasm.orgfrontiersin.org
| Gene | Encoded Protein | Function in Resistance |
| vanH | D-ketoacid dehydrogenase | Reduces pyruvate (B1213749) to D-lactate (D-Lac), providing the substrate for the modified precursor. mdpi.comnih.govasm.orgfrontiersin.org |
| vanA | D-Ala-D-Lac ligase | Catalyzes the formation of a depsipeptide bond between D-Ala and D-Lac, creating the D-Ala-D-Lac molecule. mdpi.comnih.govasm.orgfrontiersin.org |
| vanX | D,D-dipeptidase | Hydrolyzes the normal D-Ala-D-Ala dipeptides produced by the host's native cell wall synthesis machinery, preventing their incorporation into peptidoglycan precursors. mdpi.comnih.govnih.govasm.org |
In addition to the core vanHAX genes, other genes such as vanY and vanZ can contribute to the resistance phenotype. mdpi.comfrontiersin.org vanY encodes a D,D-carboxypeptidase that removes any terminal D-Ala residues from precursors that may have escaped the VanX-mediated hydrolysis, further ensuring a homogenous population of resistant precursors. mdpi.comasm.orgfrontiersin.org The vanZ gene confers low-level resistance to teicoplanin, a lipoglycopeptide, through a mechanism that appears to reduce the binding of the antibiotic to the cell. asm.orgfrontiersin.org
The presence of van-like gene clusters has been identified in several glycopeptide-producing organisms, including Amycolatopsis orientalis (a vancomycin producer) and Streptomyces toyocaensis (an A47934 producer), supporting the theory of their evolutionary origin in these antibiotic-manufacturing bacteria. nih.govasm.org
Research Strategies for Overcoming Ristocetin B Resistance
The spread of glycopeptide resistance has spurred significant research into strategies to overcome these mechanisms and restore antibiotic efficacy. These approaches generally focus on either modifying existing antibiotics to evade resistance or developing entirely new therapeutic concepts.
| Research Strategy | Description | Key Findings & Examples |
| Modification of Glycopeptide Scaffolds | Chemical modification of the glycopeptide core to create semisynthetic analogues with improved properties. | Re-engineering the Binding Pocket: Modifying the antibiotic's binding pocket to enable it to bind to both D-Ala-D-Ala and the resistant D-Ala-D-Lac termini. One successful approach involved replacing a key amide with a methylene (B1212753) group, which can act as either a hydrogen bond donor or acceptor, restoring affinity for the modified target. nih.govAddition of Lipophilic Moieties: Introducing hydrophobic groups to the glycopeptide structure can enhance activity. nih.gov Lipophilic cationic vancomycin analogues have been shown to permeabilize the outer membrane of Gram-negative bacteria, overcoming their intrinsic resistance, and also possess additional membrane disruption mechanisms. acs.orgnih.gov |
| Development of Dual-Action Antibiotics | Creating compounds that not only inhibit cell wall synthesis but also have a second mechanism of action. | Membrane Disruption: Some modified vancomycin analogues have been designed to disrupt the bacterial cell membrane in addition to binding peptidoglycan precursors. This dual mechanism makes it more difficult for bacteria to develop resistance. acs.orgnih.gov |
| Nanoparticle-Based Formulations | Using nanotechnology to reformulate existing antibiotics to enhance their efficacy against resistant strains. | Multivalent Presentation: Attaching multiple glycopeptide molecules to a nanoparticle surface can increase the avidity of the antibiotic for the bacterial cell wall, potentially overcoming the reduced affinity for the D-Ala-D-Lac target. doaj.orgEncapsulation: Encapsulating glycopeptides in nanoparticles can improve drug delivery and protect the antibiotic from degradation, potentially leading to higher effective concentrations at the site of infection. doaj.org |
| Targeting Resistance Mechanisms Directly | Developing inhibitors of the resistance enzymes themselves (e.g., VanA, VanH). | This approach aims to block the production of the resistant D-Ala-D-Lac precursors, thereby re-sensitizing the bacteria to existing glycopeptide antibiotics. This area is a subject of ongoing research. |
These innovative strategies, from rationally redesigning the antibiotic molecule to employing advanced drug delivery systems, hold promise for revitalizing the glycopeptide class and combating the challenge of resistance to antibiotics like this compound. nih.govacs.org
Advanced Analytical and Research Methodologies Applied to Ristocetin B
Spectroscopic Techniques in Binding and Dimerization Studies (e.g., NMR, UV-Vis)
Spectroscopic methods are fundamental in probing the molecular interactions of Ristocetin (B1679390) B. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, has been instrumental in the structural elucidation of Ristocetin B and its derivatives. sheffield.ac.uk It provides detailed information about the chemical environment of each carbon atom, allowing for the precise assignment of the compound's complex structure.
Saturation Transfer Difference (STD) NMR spectroscopy is a powerful technique used to identify the binding epitope of a ligand when it interacts with a larger protein. This method has been employed to confirm the binding of small molecules to specific protein partners, such as the interaction of a compound with the platelet glycoprotein (B1211001) Ibα (GPIbα), a key receptor in Ristocetin-induced platelet aggregation. nih.gov
UV-Vis spectroscopy is another valuable tool, often used to monitor the kinetics of molecular interactions. For instance, conventional UV difference techniques can measure the slow dissociation of antibiotic-ligand dimer complexes. researchgate.netrsc.org Changes in the UV-Vis spectrum upon binding or dimerization can provide insights into the conformational changes occurring in the molecules.
Calorimetric Approaches for Ligand Binding Thermodynamics (e.g., Microcalorimetry)
Isothermal titration calorimetry (ITC) is a direct and powerful technique for studying the thermodynamics of binding interactions. gla.ac.uk It measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. gla.ac.ukjst.go.jp From a single ITC experiment, the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n) of the interaction can be determined. The Gibbs free energy change (ΔG°) and entropy change (ΔS°) can then be calculated.
Microcalorimetric titration has been used to study the thermodynamics of the interaction between glycopeptide antibiotics like Ristocetin and bacterial peptidoglycan peptide analogs. jst.go.jp These studies have revealed that the dimerization of antibiotics such as vancomycin (B549263) and ristocetin is an exothermic process with a significant temperature dependence. researchgate.netrsc.orgcapes.gov.br Interestingly, while the dimerization of vancomycin is enhanced by the presence of specific ligands, ristocetin shows a slight reduction in dimerization in the presence of a strongly binding tripeptide, suggesting differences in the flexibility of the antibiotic structures. researchgate.netrsc.orgcapes.gov.br
ITC has also been utilized to investigate the binding of heparin to von Willebrand factor (vWF), a key protein in the process of Ristocetin-induced platelet aggregation. ahajournals.orgahajournals.org Furthermore, ITC has been used to study the binding of various peptides to Ristocetin A, revealing that a tripeptide ligand has the highest binding affinity. gla.ac.uk
Table 1: Thermodynamic Parameters of Ligand Binding to Ristocetin A Determined by Isothermal Titration Microcalorimetry
| Ligand | Binding Affinity (Ka) | Enthalpy Change (ΔH°) | Gibbs Free Energy Change (ΔG°) | Entropy Change (ΔS°) |
|---|---|---|---|---|
| N-acetyl D-ala | Moderate | Data not specified | Data not specified | Data not specified |
| N-acetyl D-ala-D-ala | Higher than N-acetyl D-ala | Data not specified | Data not specified | Data not specified |
| Diacetyl L-lys-D-ala-D-ala | Highest | Data not specified | Data not specified | Data not specified |
| D-ala-D-ala | No binding observed | Not applicable | Not applicable | Not applicable |
Data derived from qualitative descriptions in the source material. gla.ac.uk
Chromatographic and Mass Spectrometric Analysis in Biosynthesis and Derivatization Research (e.g., LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool in the study of this compound, particularly in the analysis of its biosynthesis and the characterization of its derivatives. nih.govresearchgate.net LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of compounds in complex mixtures.
In biosynthesis research, LC-MS is used to analyze culture extracts of producing organisms, such as Amycolatopsis species, to identify this compound and its related compounds. nih.gov This technique was instrumental in identifying the products of the Ristocetin biosynthetic gene cluster, including Ristocetin A, this compound, and their desmethyl derivatives. nih.govsecondarymetabolites.org High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is also used for the detection and quantification of glycopeptides in fermentation broths. asm.org
In derivatization research, LC-MS is used to confirm the structure of newly synthesized derivatives of Ristocetin. For example, chiral derivatization combined with LC-MS/MS analysis has been developed to improve the separation and detection of enantiomers. nih.gov Furthermore, a Ristocetin A-bonded chiral stationary phase has been used in combination with mass spectrometry for the analysis of specific chiral molecules. nih.gov The synthesis of fluorescent aglycoristocetin derivatives has been confirmed using techniques including MALDI-TOF mass spectrometry. kuleuven.be
Table 2: Application of LC-MS in this compound Research
| Research Area | Specific Application | Key Findings |
|---|---|---|
| Biosynthesis | Analysis of culture extracts | Identification of Ristocetin A, this compound, O-desmethyl-ristocetin A, and O-desmethyl-ristocetin B. nih.govsecondarymetabolites.org |
| Derivatization | Structural confirmation of derivatives | Confirmation of fluorescent aglycoristocetin derivatives. kuleuven.be |
| Chiral Separations | Analysis of enantiomers | Use of a Ristocetin A-based chiral stationary phase for separation. nih.gov |
Functional In Vitro Assays for Platelet Interaction Mechanisms (e.g., Aggregometry, Binding Assays)
A variety of functional in vitro assays are employed to investigate the mechanisms of Ristocetin-induced platelet interaction. The primary method is platelet aggregometry, which measures the aggregation of platelets in response to an agonist. coachrom.comnih.gov Light transmission aggregometry (LTA) is a common technique that measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate. coachrom.com
Ristocetin-induced platelet aggregation (RIPA) is a specific application of aggregometry used to assess the function of the von Willebrand factor (vWF) and the platelet glycoprotein Ibα (GPIbα) interaction. nih.govwikipedia.orgnih.gov The assay involves adding Ristocetin to PRP and measuring the resulting platelet aggregation. coachrom.comnih.gov The concentration of Ristocetin used can be varied to diagnose different conditions. For example, abnormally increased aggregation at low concentrations of Ristocetin is characteristic of type 2B von Willebrand disease. nih.gov
Binding assays are also crucial for dissecting the molecular interactions. The Ristocetin cofactor assay (VWF:RCo) measures the ability of plasma vWF to agglutinate platelets in the presence of Ristocetin. practical-haemostasis.comresearchgate.net Newer assays have been developed that use recombinant GPIb fragments, either with or without Ristocetin, to measure vWF activity. researchgate.netsiemens-healthineers.comthieme-connect.com These assays, such as VWF:GPIbR and VWF:GPIbM, offer improved performance and standardization. researchgate.netthieme-connect.comfritsmafactor.com
| VWF:GPIbM Assay | Measures spontaneous binding of vWF to a gain-of-function mutant GPIb fragment without Ristocetin. researchgate.netsiemens-healthineers.com | vWF activity, avoiding issues associated with Ristocetin. |
Genetic and Genomic Approaches for Biosynthetic Pathway Elucidation and Engineering
Genetic and genomic approaches have been pivotal in understanding and manipulating the biosynthesis of Ristocetin. The identification and sequencing of the Ristocetin biosynthetic gene cluster (BGC) from Amycolatopsis lurida and other producing strains have provided a blueprint for its production. nih.govsecondarymetabolites.orgfrontiersin.org The Ristocetin BGC is approximately 79 kb and contains 39 open reading frames (ORFs) that encode the enzymes responsible for synthesizing the complex glycopeptide structure. nih.gov
Bioinformatic analysis of the BGC allows for the prediction of the functions of the encoded enzymes, including nonribosomal peptide synthetases (NRPSs), glycosyltransferases (GTs), and cytochrome P450 enzymes. nih.govfrontiersin.org For example, the Ristocetin BGC encodes six GTs, which are responsible for the complex glycosylation pattern of the molecule. frontiersin.org
This genetic knowledge enables the engineering of the biosynthetic pathway to produce novel Ristocetin derivatives or to improve the yield of the natural compound. Overexpression of regulatory genes within the BGC, such as StrR family regulators, has been shown to dramatically increase the production of ristomycin A. nih.gov Furthermore, the introduction of a transcriptional activator gene from another species into a silent Ristocetin BGC has successfully activated its expression, leading to the production of ristomycin A. asm.orgmdpi.com Genetic manipulation of the producing organisms, such as creating deletion mutants, is also a key strategy for elucidating the function of specific genes in the biosynthetic pathway. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ristocetin A |
| This compound |
| O-desmethyl-ristocetin A |
| O-desmethyl-ristocetin B |
| Vancomycin |
| Heparin |
| N-acetyl D-ala |
| N-acetyl D-ala-D-ala |
| Diacetyl L-lys-D-ala-D-ala |
| D-ala-D-ala |
Research into Ristocetin B Derivatives and Analogues
Rational Design and Synthesis of Modified Glycopeptides
The rational design and synthesis of modified glycopeptides related to Ristocetin (B1679390) B are complex undertakings aimed at elucidating structure-activity relationships and developing new compounds with enhanced properties. A significant achievement in this area has been the total synthesis of the ristocetin aglycone, the complex peptide core of the molecule. nih.gov This allows for the creation of analogues that are not accessible through the modification of the natural product.
The synthesis is a highly convergent and modular process, involving the separate construction of key structural fragments of the molecule, which are then coupled together. nih.gov For instance, one strategy involves the synthesis of the ABCD ring system and the EFG ring system as two major fragments. nih.gov Key chemical reactions employed in these syntheses include intramolecular aromatic nucleophilic substitution (S(N)Ar) for creating diaryl ether linkages, Suzuki coupling for biaryl bond formation, and macolactamization to close the large peptide rings. nih.gov The ability to synthetically construct the aglycone opens the door for introducing a wide variety of modifications to the peptide backbone, which would be difficult or impossible to achieve by modifying the natural product directly.
The synthesis of glycopeptides, in general, is a critical technology in this field, as the carbohydrate moieties play crucial roles in the biological activity of molecules like Ristocetin B. nih.gov Modern techniques often employ Fmoc-based solid-phase peptide synthesis (SPPS) to build the peptide chain, allowing for the incorporation of pre-assembled glycosylated amino acid building blocks at specific sites. mdpi.comrsc.org
Table 1: Key Synthetic Strategies for Ristocetin Aglycone Fragments This table summarizes key reactions and reported yields in the convergent total synthesis of the ristocetin aglycon.
| Ring System Fragment | Key Reaction Type | Purpose | Reported Yield |
| CD Ring System | Intramolecular S(N)Ar | Diaryl ether formation & ring closure | 65% |
| AB Ring System | Suzuki Coupling | Installation of AB biaryl linkage | 86% |
| AB Ring System | Macolactamization | Closure of 12-membered AB ring | 51% |
| FG Ring System | Intermolecular S(N)Ar | Formation of FG diaryl ether | 69% |
| Final DE Ring System | Intramolecular S(N)Ar | Final ring closure via diaryl ether formation | ≥95% |
Investigation of New Binding Sites and Multi-mechanism Agents
While the primary antibacterial target of Ristocetin is the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of lipid II in bacterial cell wall synthesis, research into its derivatives explores interactions with other binding sites to develop novel therapeutic agents. The interaction of Ristocetin with the human von Willebrand Factor (vWF) is a well-documented example of an alternative binding capability, which is exploited in clinical diagnostics. wikipedia.orgbiodatacorp.comwikipedia.org This interaction is mediated by the binding of Ristocetin to vWF, which then facilitates the binding of the complex to the glycoprotein (B1211001) Ib (GpIb) receptor on platelets. nih.govnih.govnih.gov
Studies on Ristocetin derivatives aim to understand and modify these binding properties. For example, research has shown that the phenolic groups of Ristocetin are crucial for its binding activities. nih.govjci.org Chemical alteration of these groups leads to a loss of both antibiotic and platelet-agglutinating activities, indicating their importance in binding to both the bacterial precursor and vWF. nih.govjci.org Furthermore, high-affinity binding of Ristocetin to the vWF-GpIb complex requires the participation of two Ristocetin dimers, suggesting a complex binding mechanism that involves bridging the vWF-GpIb complex. researchgate.net
By modifying the Ristocetin structure, researchers can modulate its affinity for different targets. For instance, creating derivatives with altered charge or steric properties could potentially shift binding preference away from D-Ala-D-Ala and towards new sites on bacterial or even viral proteins, paving the way for multi-mechanism agents. The study of how Ristocetin dimers promote vWF binding to GpIb suggests that the antibiotic can bridge molecular complexes, a mechanism that could be engineered into derivatives to target other protein-protein interactions. researchgate.net
Exploration of Glycoconjugates and Chemically Modified Aglycones
Modifying the sugar moieties (glycans) and the peptide core (aglycone) of Ristocetin is a key strategy for creating derivatives with novel properties. The aglycone itself is a complex structure, and its total synthesis provides a platform for extensive chemical modifications. nih.gov
One area of focus has been the modification of specific functional groups on the aglycone. A series of Ristocetin analogues were synthesized with modifications at the C-1' amino group of the amino sugar, replacing it with hydroxyl (OH), carbonyl (C=O), oxime (C=NOH), or acetyl (NCOCH3) groups. nih.gov Interestingly, these analogues, which lack the positively charged amino group, retained antibacterial activity and the ability to bind to a peptide model of the bacterial cell wall (Ac2-Lys-D-Ala-D-Ala). nih.gov This finding indicates that the electrostatic interaction between the positively charged amino group of Ristocetin and the carboxylate of the peptide target is not essential for complex formation, challenging previous models of its mechanism. nih.gov
Conversely, altering the stereochemistry of this amino group, as in epiristocetin aglycone, resulted in a loss of antibacterial activity, suggesting that the spatial arrangement of substituents is critical for effective binding. nih.gov
Table 2: Effect of C-1' Amino Group Modification on Ristocetin Aglycone Activity This table shows the impact of various chemical modifications at the C-1' position on the biological functions of Ristocetin analogues.
| Modification at C-1' Position | Resulting Functional Group | Antibacterial Activity | Binding to Ac2-Lys-D-Ala-D-Ala |
| Deamination/Hydrolysis | Hydroxyl (-OH) | Maintained | Maintained |
| Oxidation | Carbonyl (C=O) | Maintained | Maintained |
| Oximation of Carbonyl | Oxime (=NOH) | Maintained | Maintained |
| Acetylation | N-acetyl (-NHCOCH3) | Maintained | Maintained |
| Epimerization | (S)-configuration amino group | Lost | Blocked |
Examination of Non-Antibacterial Biological Activities of Derivatives (e.g., Antiviral Research)
Beyond their antibacterial properties, derivatives of Ristocetin are examined for other biological activities, with a significant focus on modulating the interaction between von Willebrand Factor (vWF) and platelets. This activity, while responsible for the thrombocytopenia that led to Ristocetin's clinical withdrawal, is a valuable tool for in vitro diagnostics of bleeding disorders like von Willebrand disease. wikipedia.orgnih.gov
Research into chemically modified derivatives provides insight into the structural requirements for this non-antibacterial effect. Studies involving the chemical alteration of Ristocetin and the related glycopeptide vancomycin (B549263) have been particularly informative. When Ristocetin's phenolic groups were chemically modified, the molecule lost its ability to induce platelet agglutination. nih.govjci.org This activity was restored when the phenolic groups were regenerated, highlighting their critical role. nih.govjci.org
Furthermore, these studies suggest that a strong positive molecular charge is also a requirement for inducing platelet agglutination. nih.govjci.org Vancomycin, which is structurally similar but has a net negative charge at neutral pH, does not cause agglutination. However, when its carboxyl group was neutralized to give it charge properties more similar to Ristocetin, the resulting derivative gained the ability to induce platelet agglutination. nih.gov These findings demonstrate that the non-antibacterial biological activities of Ristocetin can be rationally modulated through chemical modification.
While direct antiviral research on this compound derivatives is not extensively documented in the provided sources, the broader field of developing novel antivirals often involves screening existing compound libraries, including antibiotic derivatives, for new activities. nih.govmdpi.com The ability to synthesize diverse Ristocetin analogues provides a platform for screening against viral targets. For example, many novel antiviral agents are designed to interfere with specific steps of a viral life cycle or modulate the host's immune response. nih.govmdpi.com The complex, preorganized structure of the Ristocetin aglycone makes it an interesting scaffold for designing molecules that could potentially inhibit viral entry or replication enzymes.
Future Directions and Emerging Research Areas for Ristocetin B
Activation of Silent Biosynthetic Gene Clusters for Novel Analogue Discovery
The discovery of novel antibiotics has been challenged by the fact that many microbial biosynthetic gene clusters (BGCs), the genetic blueprints for natural products, are not expressed under standard laboratory conditions. google.comnih.gov These "silent" or "cryptic" BGCs represent a vast, untapped reservoir of chemical diversity. google.comnih.govannualreviews.org A promising strategy to unlock this potential is the activation of these silent clusters to produce new molecules. google.comresearchgate.net
The biosynthetic gene cluster for ristocetin (B1679390) has been identified in several Amycolatopsis species. frontiersin.orgnih.govacs.org In a significant breakthrough, researchers successfully activated a silent glycopeptide cluster in Amycolatopsis japonicum, which does not normally produce antibiotics in the lab, leading to the production of ristomycin A (Ristocetin A). asm.org This was achieved by introducing a transcriptional activator gene, bbr, from the balhimycin (B1255283) BGC of Amycolatopsis balhimycina. asm.org The successful activation confirmed that A. japonicum possesses the complete genetic machinery for ristocetin biosynthesis, which was previously unexpressed. asm.org
This "genome mining" approach, combined with methods to awaken silent BGCs, is a powerful tool for discovering novel Ristocetin B analogues. google.comasm.org By applying various activation techniques, such as the introduction of heterologous regulatory genes or the use of small molecule elicitors, researchers can potentially induce the production of previously unobserved ristocetin-related compounds. nih.govannualreviews.orgasm.org These new analogues may possess altered glycosylation patterns, different amino acid residues, or other structural modifications, which could translate to improved antibacterial activity, reduced side effects, or novel biological functions. The identification of the ristocetin cluster, which contains an unusually high number of six glycosyltransferase genes, further suggests a significant potential for generating diverse, glycosylated analogues. nih.gov
Biosynthetic Engineering for Targeted Structural Modifications and Enhanced Biological Function
Biosynthetic engineering offers a powerful platform for the rational design and modification of complex natural products like this compound. nih.govnih.gov This approach involves the targeted manipulation of the enzymes within a BGC to alter the final chemical structure of the metabolite. nih.govresearchgate.net For glycopeptide antibiotics (GPAs), key targets for modification include the peptide backbone, glycosylation patterns, and other decorative elements like acyl chains or methyl groups, all of which can influence biological activity. frontiersin.orgnih.govmdpi.com
The biosynthesis of the glycopeptide core is performed by non-ribosomal peptide synthetases (NRPSs), large enzymatic complexes that assemble the peptide from precursor amino acids. researchgate.netrsc.org Researchers have successfully reengineered NRPS domains to incorporate different amino acids into the peptide scaffold, creating novel glycopeptide backbones. researchgate.net Given that the this compound peptide core contains unique amino acids like 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), modifying the NRPS modules responsible for their incorporation could yield analogues with altered target binding cavities. rsc.org
Glycosylation is a critical tailoring step that significantly impacts the properties of GPAs. frontiersin.org The ristocetin BGC contains genes for multiple glycosyltransferases, offering many potential points for intervention. nih.gov By swapping, deleting, or modifying these enzyme-coding genes, it is possible to change the number, type, or attachment points of the sugar moieties on the this compound scaffold. frontiersin.org For instance, the addition of mannose residues to another lipoglycopeptide, enduracidin, was achieved by introducing a mannosyltransferase from the ramoplanin (B549286) BGC, which successfully enhanced aqueous solubility. nih.gov Similar strategies could be applied to this compound to improve its physicochemical properties or biological function. nih.gov Such targeted modifications, guided by an understanding of the biosynthetic pathway, pave the way for creating next-generation this compound derivatives with enhanced efficacy or novel activities. nih.govbinasss.sa.cr
Development of this compound-Based Molecular Probes for Mechanistic Biological Research
Beyond its antibiotic properties, Ristocetin is renowned for its unique ability to induce the binding of von Willebrand Factor (VWF) to the platelet glycoprotein (B1211001) Ib (GPIb) receptor, causing platelet agglutination. nih.govpractical-haemostasis.commedchemexpress.com This specific biological activity has made it an indispensable diagnostic tool for von Willebrand Disease (VWD), a common inherited bleeding disorder. nih.govmedchemexpress.com The future of this compound research involves leveraging this distinct mechanism to develop sophisticated molecular probes for detailed biological and medical investigations. nih.govfau.edu
The development of this compound-based probes would involve chemically modifying the molecule to incorporate reporter tags, such as fluorophores, without abolishing its VWF-GPIb binding activity. nih.govjci.org Such fluorescently-labeled this compound derivatives could be used in advanced imaging and flow cytometry techniques to visualize and quantify VWF-platelet interactions in real-time. practical-haemostasis.comfau.edu These tools would be invaluable for:
Elucidating Binding Mechanisms: Probes can help dissect the precise molecular interactions and conformational changes that occur when this compound mediates the VWF-GPIb complex formation. jci.orgnih.gov
Improving Diagnostics: Labeled this compound could form the basis of new, more sensitive, or higher-throughput automated assays for VWD diagnosis, potentially overcoming some limitations of current ristocetin cofactor assays. nih.govnih.govthieme-connect.com
Investigating Disease Pathophysiology: These probes could be used to study platelet function and dysfunction in a variety of hematological conditions beyond VWD.
The synthesis of glycopeptide-based tools is a growing field, and the principles used to create probes from other complex molecules can be applied to this compound. fau.eduresearchgate.net By creating a toolbox of this compound-based molecular probes, researchers can gain deeper insights into hemostasis and thrombosis.
Advancing Glycopeptide Research in the Context of Evolving Resistance
The rise of multidrug-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a significant global health threat. nih.govnih.gov Glycopeptide antibiotics (GPAs) remain a last-resort treatment for many of these infections. binasss.sa.crmdpi.com Research into this compound is part of a broader effort to understand and overcome GPA resistance, ensuring this critical class of antibiotics remains effective for future generations. nih.govacs.org
The primary mechanism of high-level vancomycin (B549263) resistance involves the reprogramming of the bacterial cell wall precursor, changing the D-Ala-D-Ala terminus—the binding site for vancomycin—to D-Ala-D-Lac. nih.govacs.orgasm.org This single atomic change dramatically reduces the binding affinity of many GPAs. nih.gov Future research on this compound can contribute to circumventing this resistance in several ways:
Discovering Novel Scaffolds: As discussed, activating silent BGCs could yield ristocetin analogues with entirely new structures that may not be susceptible to existing resistance mechanisms. asm.org
Engineering for D-Ala-D-Lac Binding: While challenging, biosynthetic engineering or semi-synthetic modifications could be used to alter the this compound binding pocket to restore affinity for the modified D-Ala-D-Lac target. nih.gov
Developing Multi-modal Therapies: this compound analogues could be engineered to possess dual mechanisms of action. For example, second-generation lipoglycopeptides like telavancin (B1682011) combine target binding with membrane disruption, increasing potency and making resistance less likely to develop. nih.gov Similar lipidated or otherwise modified this compound derivatives could be explored.
The evolutionary history of GPAs and their resistance mechanisms is ancient, with resistance genes likely co-evolving with the producing organisms for self-protection. mdpi.comasm.orgsciencealert.com By studying the this compound biosynthetic cluster and its associated resistance genes, researchers can gain fundamental insights into the evolution of antibiotic resistance and develop more durable, next-generation glycopeptides. nih.govsciencealert.com
Compound List
| Compound Name |
| A40926 |
| Actinoidin |
| Avoparcin |
| Balhimycin |
| Chloroeremomycin (B1668801) |
| Dalbavancin |
| Daptomycin |
| Enduracidin |
| Eremomycin |
| Feglymycin |
| Keratinimicins |
| Kistamicin |
| Norvancomycin |
| Oritavancin (B1663774) |
| Orsellinic acid |
| Pekiskomycin |
| Ramoplanin |
| Ristocetin A |
| This compound |
| Staurosporine |
| Teicoplanin |
| Telavancin |
| UK-68,597 |
| Vancomycin |
Data Tables
Table 1: Research Strategies for this compound Analogue Discovery and Development This table outlines modern research strategies and their potential application to the glycopeptide antibiotic this compound.
| Research Strategy | Core Principle | Application to this compound | Potential Outcome | Supporting Findings |
| Silent BGC Activation | Inducing the expression of non-transcribed biosynthetic gene clusters (BGCs) using genetic or chemical methods. nih.govannualreviews.org | Introduction of heterologous activators (e.g., bbr gene) into ristocetin-producing strains like Amycolatopsis sp. asm.org | Discovery of novel, naturally produced ristocetin analogues with different structural features. | Activation of a silent cluster in A. japonicum resulted in the production of Ristocetin A. asm.org |
| Biosynthetic Engineering | Targeted genetic modification of enzymes within the BGC to alter the final product's structure. nih.govresearchgate.net | Modifying NRPS domains to incorporate alternative amino acids or altering glycosyltransferase genes to change sugar decorations. frontiersin.orgresearchgate.net | Creation of this compound derivatives with enhanced antibacterial potency, improved solubility, or the ability to overcome resistance. nih.gov | Reengineering of glycopeptide pathways has yielded modified antibiotics with improved properties. nih.govbinasss.sa.cr |
| Molecular Probe Development | Chemical synthesis to attach functional tags (e.g., fluorophores) to the this compound molecule. fau.eduresearchgate.net | Conjugating a fluorescent dye to this compound while preserving its VWF-binding activity. | Creation of tools for advanced imaging and diagnostics to study platelet biology and von Willebrand Disease. nih.govpractical-haemostasis.com | Ristocetin's established role in VWF-platelet binding provides a clear mechanism to exploit for probe design. medchemexpress.com |
| Resistance-Focused Modification | Designing analogues that can either bind to modified bacterial cell wall precursors (D-Ala-D-Lac) or have a second mechanism of action. nih.govnih.gov | Adding lipophilic tails to promote membrane interaction or modifying the peptide core to restore binding to resistant targets. | Development of next-generation glycopeptides effective against VRE and other resistant pathogens. nih.govbinasss.sa.cr | Second-generation GPAs like oritavancin and telavancin successfully employ such strategies. nih.gov |
Q & A
Q. How to design a robust experimental protocol using Ristocetin B to assess von Willebrand Factor (vWF) activity in coagulation studies?
- Methodological Answer : Begin by framing the research question using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) . For example:
- Population : Patient plasma samples with suspected von Willebrand disease (vWD).
- Intervention : this compound at standardized concentrations (e.g., 1.2 mg/mL) to induce platelet agglutination.
- Comparison : Normal pooled plasma as a control.
- Outcome : vWF:RCo activity levels (expressed as % of normal).
- Time : Incubation periods per established protocols (e.g., 30 minutes at 37°C).
Validate the assay using guidelines from , which recommends newer assays (e.g., vWF:GPIbM) for cross-verification to mitigate genetic polymorphism interference .
Q. What are the critical steps in preparing and standardizing this compound solutions for coagulation assays?
- Methodological Answer :
- Solubility : Dissolve this compound in citrate-buffered saline (pH 7.4) to mimic physiological conditions, ensuring no precipitation (see solubility challenges in ) .
- Calibration : Use reference plasma (e.g., WHO International Standard) to normalize activity levels.
- Quality Control : Perform replicate testing to assess intra- and inter-assay variability, adhering to CLSI guidelines. Document batch-specific activity to ensure reproducibility .
Q. How to validate the specificity of this compound in differentiating vWD subtypes?
- Methodological Answer :
- Multimer Analysis : Combine vWF:RCo assays with vWF multimer gel electrophoresis to distinguish type 1 (quantitative deficiency) from type 2 (qualitative defects) .
- Cross-Reactivity Tests : Include samples with known polymorphisms (e.g., vWF ristocetin-binding site mutations prevalent in African Americans) to evaluate false-negative rates .
Advanced Research Questions
Q. How to resolve discrepancies in vWF:RCo assay results caused by genetic polymorphisms or assay limitations?
- Methodological Answer :
- Alternative Assays : Replace or supplement vWF:RCo with vWF:GPIbM (a ristocetin-independent assay) to bypass polymorphism-related artifacts .
- Data Triangulation : Integrate collagen-binding assays (vWF:CB) and FVIII binding tests to confirm vWF functionality. Use regression analysis to correlate discordant results with specific mutations .
- Statistical Adjustments : Apply multivariate models to account for population-specific allele frequencies in retrospective studies .
Q. What experimental approaches are optimal for studying this compound’s dimerization thermodynamics and ligand-binding anti-cooperativity?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy (ΔH) and entropy (TΔS) changes during dimerization. For example, shows Ristocetin A (analogous to this compound) has ΔHdim ≈ -8.5 kcal/mol and TΔSdim ≈ -3.2 kcal/mol, indicating enthalpy-driven dimerization .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka, Kd) of this compound with ligands like Ac2-Kaa. Note that anti-cooperative binding (as seen in Ristocetin A) reduces ligand affinity in dimeric states .
- Molecular Dynamics (MD) Simulations : Model hydrophobic interactions and hydrogen bonding networks stabilizing dimers .
Q. How to address solubility limitations when studying this compound-ligand complexes in vitro?
- Methodological Answer :
- Buffer Optimization : Use acetate buffer (pH 5.0) to enhance solubility, as neutral pH may induce precipitation () .
- Ligand Titration : Gradually increase ligand concentration while monitoring turbidity via dynamic light scattering (DLS).
- Co-Solvents : Add low concentrations of DMSO (≤5%) to improve complex stability without disrupting protein-ligand interactions .
Methodological Frameworks for Rigorous Research
- FINER Criteria : Ensure questions are Feasible (e.g., access to patient samples), Interesting (addresses vWD diagnostic gaps), Novel (explores anti-cooperative binding mechanisms), Ethical (IRB-approved protocols), and Relevant (aligns with hematology guidelines) .
- Data Contradiction Analysis : Use hierarchical regression models to distinguish technical variability (e.g., assay noise) from biological variability (e.g., polymorphisms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
